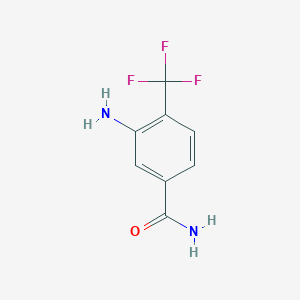

3-Amino-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(trifluoromethyl)benzamide is a chemical compound that is a derivative of aniline . It is a crucial building block of many drug candidates . The molecular weight of a similar compound, 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, is 294.2717296 .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in the microflow system .Scientific Research Applications

Flexible Smart Materials

3-Amino-4-(trifluoromethyl)benzamide: has been studied for its potential in creating plastically flexible crystals. These crystals can be bent and returned to their original shape without losing integrity, which is crucial for the development of flexible smart materials and devices . The trifluoromethyl groups facilitate the plastic malleability of the molecular layers, allowing them to slip past one another during deformation .

Drug Potency Enhancement

The trifluoromethyl group in 3-Amino-4-(trifluoromethyl)benzamide plays a significant role in enhancing drug potency. It has been observed that attaching a -CF3 group to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency by lowering the pKa of the cyclic carbamate, which is essential for hydrogen bonding interactions with proteins .

Antimicrobial Applications

Compounds containing the trifluoromethyl group, such as 3-Amino-4-(trifluoromethyl)benzamide , are known to exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat various infections .

Synthesis of Drug Candidates

3-Amino-4-(trifluoromethyl)benzamide: serves as a crucial raw material and intermediate in the synthesis of many drug candidates. Its unique structure allows it to be a versatile building block in medicinal chemistry, contributing to the creation of a wide range of pharmacologically active compounds .

Synthesis of Benzamide Derivatives

This compound has been used in the synthesis of benzamide derivatives, which are important in various pharmacological applications. The derivatives synthesized from 3-Amino-4-(trifluoromethyl)benzamide can lead to the development of novel therapeutic agents .

Pharmacological Research

The trifluoromethyl group-containing compounds like 3-Amino-4-(trifluoromethyl)benzamide have been extensively reviewed for their pharmacological activities. They are found in FDA-approved drugs and are associated with a wide range of therapeutic applications, including enzyme inhibition and treatment of diseases and disorders .

Mechanism of Action

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds have been associated with various pharmacological activities, suggesting they may interact with multiple biochemical pathways .

properties

IUPAC Name |

3-amino-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUJHNUNDBEZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)